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molecular formula C5H4Br2N2 B2374605 5-Bromo-2-(bromomethyl)pyrimidine CAS No. 1193116-74-3

5-Bromo-2-(bromomethyl)pyrimidine

Cat. No. B2374605
M. Wt: 251.909
InChI Key: BMXJFKLSEGBBSJ-UHFFFAOYSA-N
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Patent
US09198913B2

Procedure details

A mixture of 5-bromo-2-methylpyrimidine (119) (1.34 g, 7.75 mmol), N-bromosuccinimide (1.40 g, 7.87 mmol) and AIBN (0.13 g, 0.79 mmol) in CCl4 (15 mL) was stirred at 60° C. for 3 h. The resulting mixture was filtered, the filter cake was washed with Et2O (100 mL), and the combined filtrates were concentrated under reduced pressure. Column chromatography of the residue, eluting with 2:1 EtOAc:hexanes, gave 5-bromo-2-(bromomethyl)pyrimidine (120) (0.214 g, 11%) as a white solid: mp 55-57° C.; 1H NMR (CDCl3) δ 8.79 (s, 2H), 4.57 (s, 2H). Anal. (C5H4Br2N2) C, H, N.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([CH3:8])=[N:6][CH:7]=1.[Br:9]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][C:5]([CH2:8][Br:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)C
Name
Quantity
1.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.13 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with Et2O (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated under reduced pressure
WASH
Type
WASH
Details
Column chromatography of the residue, eluting with 2:1 EtOAc

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.214 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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